(E)-1-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-3-(furan-2-yl)prop-2-en-1-one
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Description
(E)-1-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-3-(furan-2-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C16H17N3O2 and its molecular weight is 283.331. The purity is usually 95%.
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Biological Activity
The compound (E)-1-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-3-(furan-2-yl)prop-2-en-1-one is a member of the pyrazolo[1,5-a]pyrazine family, which has garnered attention for its diverse biological activities. This article explores the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C16H17N3O2 with a molecular weight of approximately 283.32 g/mol. The structure includes a furan ring and a cyclopropyl group attached to a dihydropyrazolo core, contributing to its unique biological profile.
Anticancer Activity
Research indicates that pyrazole derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For example, some derivatives demonstrated IC50 values as low as 0.36 μM against the MCF-7 breast cancer cell line, indicating potent antiproliferative effects .
Anti-inflammatory Effects
Pyrazole derivatives are also known for their anti-inflammatory actions. The compound under discussion may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This activity is particularly relevant in conditions such as arthritis and other inflammatory diseases.
Antimicrobial Properties
The biological activity of this compound extends to antimicrobial effects. Pyrazole derivatives have shown efficacy against various bacterial strains and fungi, suggesting potential applications in treating infections .
The mechanisms through which this compound exerts its biological effects are still under investigation. However, several pathways have been proposed:
- Inhibition of Kinases : Some pyrazole derivatives inhibit specific kinases involved in cancer progression.
- Induction of Apoptosis : The activation of apoptotic pathways has been observed in treated cancer cells, often mediated by reactive oxygen species (ROS) .
- Modulation of Neurotransmitter Systems : Certain compounds in this class may affect neurotransmitter levels, indicating potential neuroprotective properties .
Case Studies and Research Findings
Properties
IUPAC Name |
(E)-1-(2-cyclopropyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)-3-(furan-2-yl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c20-16(6-5-14-2-1-9-21-14)18-7-8-19-13(11-18)10-15(17-19)12-3-4-12/h1-2,5-6,9-10,12H,3-4,7-8,11H2/b6-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZKXDYIQPJSYGK-AATRIKPKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN3CCN(CC3=C2)C(=O)C=CC4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1C2=NN3CCN(CC3=C2)C(=O)/C=C/C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.